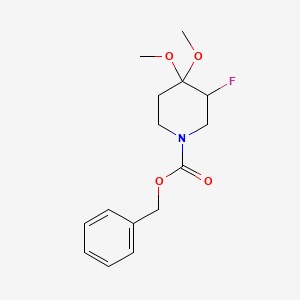
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethoxy group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Etherification: The 6-chloronicotinic acid undergoes etherification with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Amidation: Amines and coupling agents like dicyclohexylcarbodiimide (DCC) are utilized.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include dihydropyridine derivatives.
Esterification and Amidation: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the receptor subtype and tissue distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloronicotinic Acid: Similar structure but lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)nicotinic Acid: Similar structure but lacks the chlorine atom at the 6th position.
Nicotinic Acid Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
6-Chloro-2-(cyclopropylmethoxy)nicotinic acid is unique due to the combination of the chlorine atom and the cyclopropylmethoxy group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
6-chloro-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-3-7(10(13)14)9(12-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
InChI-Schlüssel |
MWLQMVWBCPHSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
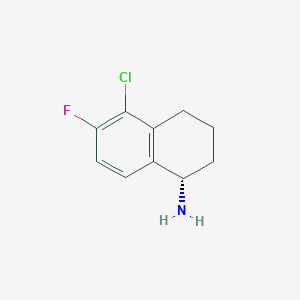
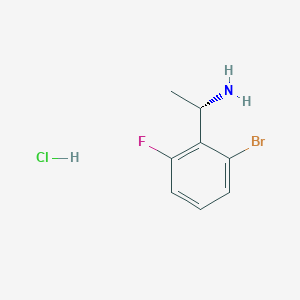
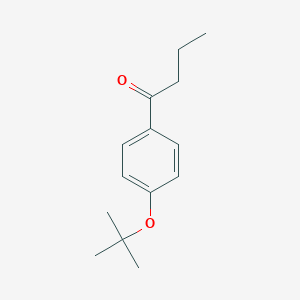
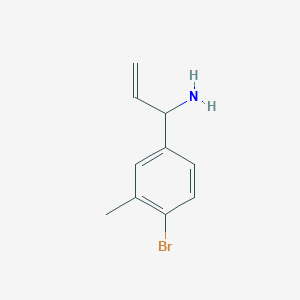
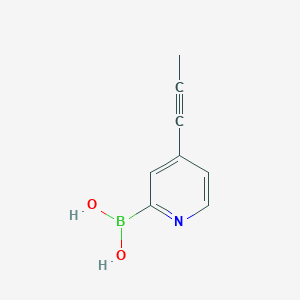

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
